molecular formula C15H13FN4O2 B11178198 9-(4-fluorophenyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one

9-(4-fluorophenyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one

Cat. No.: B11178198
M. Wt: 300.29 g/mol
InChI Key: DVLXETGQRNLSJZ-UHFFFAOYSA-N
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Description

9-(4-fluorophenyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one is a synthetic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a fluorophenyl group and an oxadiazolo ring fused to a benzodiazepine core. Benzodiazepines are known for their psychoactive properties, and this particular compound has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorophenyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core through a condensation reaction between an ortho-diamine and a ketone.

    Introduction of the Oxadiazolo Ring: The oxadiazolo ring is introduced via a cyclization reaction involving a suitable precursor such as a hydrazide and a nitrile oxide.

    Addition of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazolo ring, potentially leading to ring-opening and formation of amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-fluorophenyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one is used as a model compound to study the reactivity and stability of benzodiazepine derivatives. Its unique structure allows for exploration of various synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Studies focus on its interactions with neurotransmitter receptors and its effects on cellular signaling pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic applications, particularly in the treatment of anxiety, insomnia, and other neurological disorders. Its unique structure may offer advantages over traditional benzodiazepines in terms of efficacy and safety.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the central nervous system. This interaction is mediated through the benzodiazepine binding site on the GABA receptor, which modulates the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine with similar therapeutic applications.

    Clonazepam: Known for its anticonvulsant and anxiolytic effects.

Uniqueness

9-(4-fluorophenyl)-6,7,9,10-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-8(5H)-one is unique due to the presence of the oxadiazolo ring and the fluorophenyl group. These structural features may confer distinct pharmacological properties, such as improved receptor binding affinity and metabolic stability, compared to traditional benzodiazepines.

Properties

Molecular Formula

C15H13FN4O2

Molecular Weight

300.29 g/mol

IUPAC Name

5-(4-fluorophenyl)-4,5,7,8,9,10-hexahydro-[1,2,5]oxadiazolo[3,4-b][1,4]benzodiazepin-6-one

InChI

InChI=1S/C15H13FN4O2/c16-9-6-4-8(5-7-9)13-12-10(2-1-3-11(12)21)17-14-15(18-13)20-22-19-14/h4-7,13H,1-3H2,(H,17,19)(H,18,20)

InChI Key

DVLXETGQRNLSJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(NC3=NON=C3N2)C4=CC=C(C=C4)F)C(=O)C1

Origin of Product

United States

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